2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid
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Overview
Description
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol It is characterized by the presence of a benzothiazole ring attached to a cyclopentyl group via a methylene bridge, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance to form the benzothiazole ring . This is followed by the alkylation of the benzothiazole derivative with a cyclopentylmethyl halide under basic conditions to introduce the cyclopentyl group. The final step involves the carboxylation of the resulting intermediate to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the cyclopentyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the cyclopentyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can introduce a variety of functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation or microbial infections.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl group may enhance the compound’s binding affinity and selectivity for these targets, while the acetic acid moiety can facilitate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-yl)acetic acid
- 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid
- 2-(1,3-Benzothiazol-2-ylmethyl)cyclohexylacetic acid
Uniqueness
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid is unique due to the presence of the cyclopentyl group, which distinguishes it from other benzothiazole derivatives. This structural feature may confer specific biological activities and physicochemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(18)10-15(7-3-4-8-15)9-13-16-11-5-1-2-6-12(11)19-13/h1-2,5-6H,3-4,7-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRPZMALZMJHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=NC3=CC=CC=C3S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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